

Physical properties including melting point and solubility of 5-Mercapto-1-methyltetrazole

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Compound of Interest

Compound Name: 5-Mercapto-1-methyltetrazole

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An In-depth Technical Guide on the Physical Properties of 5-Mercapto-1-methyltetrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of **5-Mercapto-1-methyltetrazole** (1-methyl-1H-tetrazole-5-thiol), a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. The document focuses on its melting point and solubility, presenting quantitative data, detailed experimental protocols for their determination, and logical diagrams to illustrate key concepts and workflows.

Core Physical Properties

5-Mercapto-1-methyltetrazole is a white to off-white crystalline solid.[1][2] It is a heterocyclic thiol derivative that plays a role as an impurity of the antibiotic Cefoperazone.[3] Structurally, it consists of a tetrazole ring with a methyl group at the N1 position and a mercapto group at the C5 position.[1] Research indicates the compound primarily exists in its thione tautomeric form in the solid state and when isolated in a low-temperature matrix.[4]

The compound exhibits thione-thiol tautomerism, a key feature influencing its reactivity and physical properties. The equilibrium between the thiol and thione forms is a critical consideration in its chemical behavior.



Caption: Thiol-Thione tautomerism of **5-Mercapto-1-methyltetrazole**.

Quantitative Physical Data

The following tables summarize the reported values for the melting point and solubility of **5-Mercapto-1-methyltetrazole**.

The melting point is a crucial indicator of purity for a crystalline solid. The reported values for **5-Mercapto-1-methyltetrazole** are generally consistent, with slight variations likely attributable to different analytical methods or sample purity.

Melting Point Range (°C)	Reference
125-128	[3][5]
124.0-129.0	
118.0-128.0	[6]
126	[7][8]
≥124	[9]

Solubility data is vital for drug development, particularly for formulation and bioavailability studies. While comprehensive quantitative data across a wide range of solvents is not readily available in the public domain, qualitative descriptions and some specific data points have been reported. A study has been conducted on the solubility in pure solvents between 283 K and 329 K, with the data being correlated by a modified Apelblat equation, though the specific data is not in the provided abstract.[10]

Qualitative Solubility	Reference
Soluble	[1]
Slightly Soluble	[3][5]
Slightly Soluble	[3][5]
Slightly Soluble	[3][5]
	Soluble Slightly Soluble Slightly Soluble



Note: The conflicting reports on water solubility ('Soluble' vs. 'Slightly Soluble') may depend on the specific conditions (e.g., temperature, pH) of the determination.

Experimental Protocols

This section outlines the standard methodologies for determining the melting point and solubility of chemical compounds like **5-Mercapto-1-methyltetrazole**.

The melting point is determined by observing the temperature range over which the solid-to-liquid phase transition occurs. A common and precise method involves a capillary melting point apparatus.

Methodology:

- Sample Preparation: A small amount of the dry, crystalline **5-Mercapto-1-methyltetrazole** is finely powdered and packed into a capillary tube to a depth of 2-3 mm.[11] The tube is tapped to compact the sample at the sealed end.
- Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus (e.g., a DigiMelt or similar device).[11]
- Approximate Determination: A rapid heating run (e.g., 10-20°C/min) is performed to find an approximate melting range.
- Precise Determination: The apparatus is allowed to cool. A new sample is then heated slowly, at a ramp rate of 1-2°C per minute, starting from about 15-20°C below the approximate melting point.[11]
- Data Recording: The temperature at which the first drop of liquid appears is recorded as the start of the melting range. The temperature at which the entire sample has turned into a clear liquid is the end of the range.[6] A narrow melting range (e.g., < 2°C) is indicative of high purity.

Caption: Experimental workflow for melting point determination.

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a given solvent.



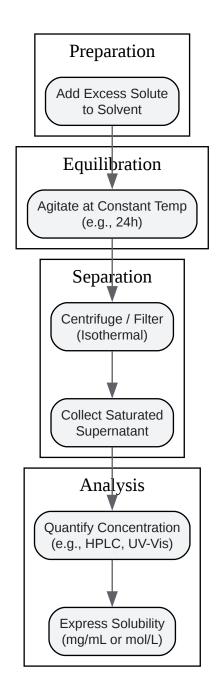




Methodology:

- System Preparation: An excess amount of **5-Mercapto-1-methyltetrazole** is added to a known volume of the solvent (e.g., water, methanol, chloroform) in a sealed flask.
- Equilibration: The flask is agitated (e.g., shaken or stirred) in a constant temperature bath for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.
- Phase Separation: After equilibration, the suspension is allowed to stand, followed by centrifugation or filtration to separate the saturated solution from the excess solid.[12] Care must be taken to avoid temperature changes during this step.
- Quantification: The concentration of 5-Mercapto-1-methyltetrazole in the clear, saturated supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.[12]
- Calculation: The solubility is expressed in units such as mg/mL or mol/L at the specified temperature.





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Caption: Workflow for solubility determination via the shake-flask method.

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